molecular formula C25H23N5O5S B2481949 Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 896677-62-6

Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2481949
CAS No.: 896677-62-6
M. Wt: 505.55
InChI Key: LPMKCWYANVFDBZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a fused heterocyclic compound featuring a pyrimido[4,5-d]pyrimidine core. This bicyclic system is substituted with two methyl groups at positions 6 and 8, two ketone groups at positions 5 and 7, and a phenyl group at position 2. A thioacetamido linker connects the core to an ethyl benzoate ester.

Properties

CAS No.

896677-62-6

Molecular Formula

C25H23N5O5S

Molecular Weight

505.55

IUPAC Name

ethyl 2-[[2-(1,3-dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C25H23N5O5S/c1-4-35-24(33)16-12-8-9-13-17(16)26-18(31)14-36-22-19-21(29(2)25(34)30(3)23(19)32)27-20(28-22)15-10-6-5-7-11-15/h5-13H,4,14H2,1-3H3,(H,26,31)

InChI Key

LPMKCWYANVFDBZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate is a complex compound belonging to the pyrimido[4,5-d]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N5O3SC_{23}H_{20}N_5O_3S, with a molecular weight of approximately 465.5 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC23H20N5O3S
Molecular Weight465.5 g/mol
Purity≥95%

Anticancer Properties

Research indicates that compounds within the pyrimido[4,5-d]pyrimidine class exhibit significant anticancer activity. This compound has been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Dihydrofolate Reductase : This compound may act as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
  • Induction of Apoptosis : Studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Antibacterial Effects : this compound has shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Research indicates potential antifungal properties against common fungal strains .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is another area of interest:

  • Inhibition of Pro-inflammatory Cytokines : Similar compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Modulation of Immune Response : The compound may modulate immune responses by affecting macrophage activation and function .

Neuroprotective Properties

Recent studies suggest that pyrimido[4,5-d]pyrimidine derivatives may have neuroprotective effects:

  • Protection Against Oxidative Stress : These compounds can scavenge free radicals and reduce oxidative stress in neuronal cells .
  • Potential in Neurological Disorders : Their selective binding capabilities could aid in diagnosing and treating neurological disorders .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of similar pyrimido[4,5-d]pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth in a dose-dependent manner.

Case Study 2: Antibacterial Activity

In vitro tests on this compound showed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : Ethyl 2-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications .

Biology

  • Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features may allow it to interact effectively with various biological targets .
  • Biochemical Assays : It is also used as a ligand in biochemical assays to study protein interactions and enzyme activities .

Medicine

  • Therapeutic Properties : Research indicates potential therapeutic applications of this compound in treating various diseases. Notably, it has shown promise in anti-cancer and anti-microbial activities due to its ability to modulate biological pathways .
  • Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to desired biological effects .

Industry

  • Material Development : this compound is utilized in the development of new materials that exhibit enhanced stability and reactivity. This application is crucial for producing advanced materials in various industrial sectors .

Case Studies

  • Case Study on Anti-Cancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation pathways .
  • Biochemical Assays for Enzyme Inhibition : In another research project, the compound was tested for its inhibitory effects on specific enzymes involved in metabolic pathways related to cancer progression. Results indicated a dose-dependent inhibition with potential therapeutic implications .

Comparison with Similar Compounds

Structural Features

Core Heterocyclic Systems

  • Target Compound : Pyrimido[4,5-d]pyrimidine (fused pyrimidine rings with 5,7-dioxo and 6,8-dimethyl substituents) .
  • Compound 2d () : Tetrahydroimidazo[1,2-a]pyridine (fused imidazole-pyridine system with ester and nitrophenyl groups) .
  • Compound 1 () : Pyrimidine (single ring with thietan-3-yloxy and methyl substituents) .
  • Compound 2 () : Pyrimido[2,1-c][1,2,4]triazine (fused pyrimidine-triazine system with phenyl and thiophene groups) .

Key Substituents

Compound Core Substituents Functional Groups/Linkers
Target 6,8-dimethyl; 5,7-dioxo; 2-phenyl Thioacetamido; ethyl benzoate
2d () 4-nitrophenyl; 8-cyano Diethyl ester; benzyl group
1 () 6-methyl; 4-(thietan-3-yloxy) Thioacetate
2 () 8-phenyl; 6-(thiophen-2-yl) Triazine-dione

The target’s fused pyrimidine core and phenyl group may enhance rigidity and π-stacking compared to simpler pyrimidines (e.g., ).

Physicochemical Properties
Property Target (Inferred) 2d () 1 () 2 ()
Melting Point Likely >200°C 215–217°C Not reported Yellow powder (no MP given)
Solubility Moderate (ester/amide balance) Low (nitrophenyl group) Variable (thietane ring) Ethanol-soluble
Stability High (rigid fused core) Moderate (nitro group) Sensitive to oxidation Stable (recrystallized)

The target’s methyl and phenyl groups may increase hydrophobicity compared to ’s polar nitrophenyl substituent. Its dioxo groups could enhance hydrogen bonding, similar to ’s triazine-dione system .

Spectral Characterization
  • Target Compound : Expected ¹H NMR signals for phenyl (δ 7.2–7.6 ppm), methyl (δ 1.2–2.0 ppm), and amide protons (δ 8.0–10.0 ppm). HRMS would confirm molecular weight (~500–550 g/mol).
  • Compound 2d () : ¹H NMR confirmed benzyl (δ 4.3 ppm) and nitrophenyl protons; HRMS matched calculated values .
  • Compound 1 () : IR showed C=O (ester) and S–C (thioether) stretches; synthesis validated by spectral data .

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